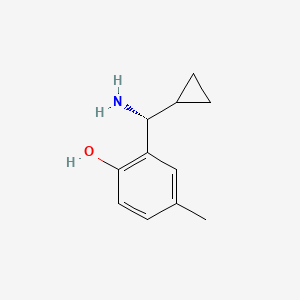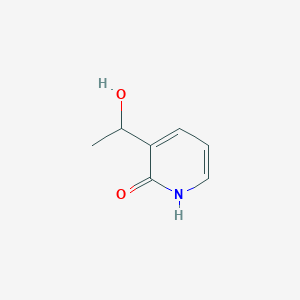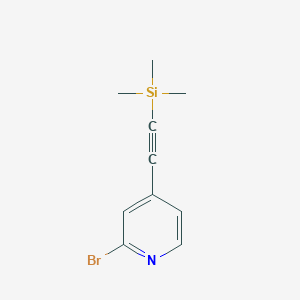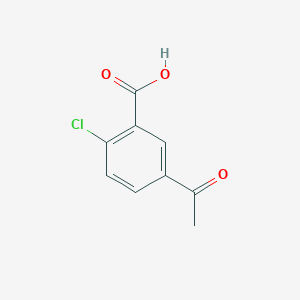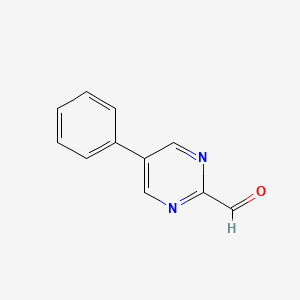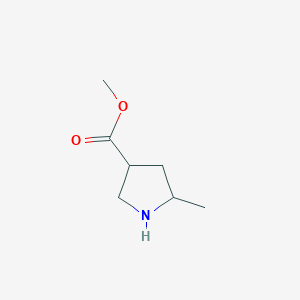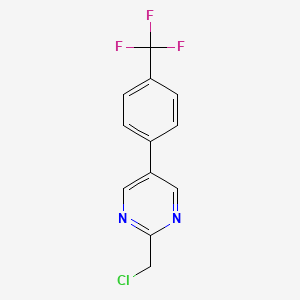![molecular formula C8H5ClF3NO3 B13119145 Monohydroxyl-[3-chloro-5-trifluoromethylpyridyl]acetic acid](/img/structure/B13119145.png)
Monohydroxyl-[3-chloro-5-trifluoromethylpyridyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monohydroxyl-[3-chloro-5-trifluoromethylpyridyl]acetic acid is a synthetic organic compound characterized by the presence of a hydroxyl group, a chloro group, and a trifluoromethyl group attached to a pyridyl ring, with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Monohydroxyl-[3-chloro-5-trifluoromethylpyridyl]acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-chloro-5-trifluoromethylpyridine.
Hydroxylation: The pyridine derivative undergoes hydroxylation to introduce the hydroxyl group at the desired position.
Acetic Acid Introduction:
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.
Purification: Advanced purification techniques like recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Monohydroxyl-[3-chloro-5-trifluoromethylpyridyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to form the corresponding hydrogenated derivative.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted pyridyl derivatives.
Scientific Research Applications
Monohydroxyl-[3-chloro-5-trifluoromethylpyridyl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Monohydroxyl-[3-chloro-5-trifluoromethylpyridyl]acetic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.
Pathways Involved: It may influence biochemical pathways related to inflammation, microbial growth, or other physiological processes.
Comparison with Similar Compounds
3-chloro-5-trifluoromethylpyridine: Lacks the hydroxyl and acetic acid groups.
Monohydroxyl-[3-chloro-5-methylpyridyl]acetic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness:
- The presence of the trifluoromethyl group imparts unique electronic properties, making Monohydroxyl-[3-chloro-5-trifluoromethylpyridyl]acetic acid distinct in terms of reactivity and potential applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H5ClF3NO3 |
|---|---|
Molecular Weight |
255.58 g/mol |
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H5ClF3NO3/c9-4-1-3(8(10,11)12)2-13-5(4)6(14)7(15)16/h1-2,6,14H,(H,15,16) |
InChI Key |
NGEOHGOVFYGAEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(C(=O)O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


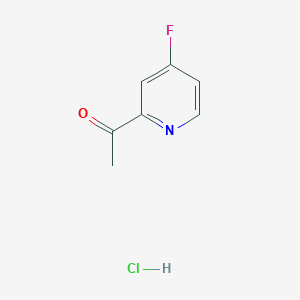
![(2S)-1-[(trifluoromethyl)sulfanyl]propan-2-aminium4-methylbenzenesulfonate](/img/structure/B13119069.png)
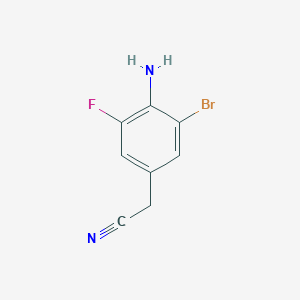
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B13119088.png)
